molecular formula C15H23NO B1365300 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine CAS No. 779323-34-1

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine

Cat. No. B1365300
CAS RN: 779323-34-1
M. Wt: 233.35 g/mol
InChI Key: ZESQHEWDOKFKRT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine is a chemical compound with the empirical formula C15H23NO . It has a molecular weight of 233.35 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of the compound is CC1=C(OC)C(C)=CC(CC2CNCCC2)=C1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.

Scientific Research Applications

1. σ-Receptor Ligand Potency and Selectivity

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine and its derivatives have been studied for their potential as σ-receptor ligands. The presence of a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 is advantageous for high σ1-receptor affinity. This finding is significant in the context of developing novel compounds with specific receptor targeting capabilities (Maier & Wünsch, 2002).

2. Inhibitors of Presynaptic Choline Transporter

Another application involves the synthesis and structure-activity relationships of 4-methoxy-3-(piperidin-4-yl) benzamides, which includes derivatives of this compound, as inhibitors of the presynaptic choline transporter. This research contributes to the understanding of drug-like scaffolds for the potential treatment of neurological conditions (Bollinger et al., 2015).

3. Insecticidal Properties

The compound has also been investigated for its insecticidal properties. Derivatives of this compound have been synthesized and tested for insecticidal activity against certain species like Boophilus microplus and Tribolium confusum, providing insights into potential applications in agriculture and pest control (Nair, Mansingh, & Burke, 1986).

4. Potential Dopamine D4 Receptor Antagonist

Research has also been conducted on derivatives of this compound as potential dopamine D4 receptor antagonists, highlighting its relevance in the study of neuropsychiatric disorders and the development of therapeutic agents (Matarrese et al., 2000).

Safety and Hazards

The compound is classified as a combustible solid . Its WGK (Water Hazard Class) is 3 , which means it’s highly hazardous to water. The flash point is not applicable .

properties

IUPAC Name

3-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-7-14(8-12(2)15(11)17-3)9-13-5-4-6-16-10-13/h7-8,13,16H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQHEWDOKFKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477562
Record name 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

779323-34-1
Record name 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Reactant of Route 2
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Reactant of Route 3
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Reactant of Route 4
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Reactant of Route 5
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Reactant of Route 6
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine

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